N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMVARRMXTNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine with tetrahydrofuran and a methylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Piperidine, tetrahydrofuran, and a methylating agent (e.g., methyl iodide).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The piperidine is first reacted with the tetrahydrofuran in the presence of a base (e.g., sodium hydride) to form the intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine or tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of complex organic molecules. It is also used as a reagent in various organic reactions, particularly those involving nucleophilic substitution and oxidation processes.
Biology
N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine is investigated for its role as a ligand in receptor binding studies. Its interaction with biological pathways can provide insights into cellular functions and mechanisms of action related to enzymatic pathways.
Medicine
This compound is being explored for its pharmacological properties, particularly as a lead compound in drug development targeting neurological disorders. Its unique structure may influence its efficacy and safety profile in therapeutic applications .
Industry
In industrial applications, this compound is utilized in the development of new materials and specialty chemicals, contributing to advancements in biopharma production and material science .
Case Study 1: Pharmacological Research
In recent studies, this compound has been evaluated for its neuroprotective effects. Researchers found that it could modulate neurotransmitter systems, showing promise as a treatment for neurodegenerative diseases .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis routes of this compound demonstrated that altering reaction conditions could significantly enhance yield and purity. Techniques such as chromatography were employed to achieve high-quality products suitable for further study .
Mechanism of Action
The mechanism of action of N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:
Pharmacological and Physicochemical Comparisons
- Synthetic Routes: The target compound may be synthesized via reductive amination between 4-aminopiperidine and a tetrahydrofuran-methyl aldehyde, followed by N-methylation. Similar methods are used for analogues (e.g., coupling reactions with halo-nitrobenzenes in ) . Aryl-substituted derivatives (e.g., 1-benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine) often employ Ullmann or Buchwald-Hartwig couplings for aryl-amine bond formation .
- Biological Activity :
- Tetrahydronaphthalen-2-yl-methyl derivatives exhibit opioid receptor binding (µ and δ subtypes), attributed to their bulky aromatic cores .
- The target compound’s tetrahydrofuran group may limit aromatic interactions critical for receptor binding but could enhance blood-brain barrier penetration due to balanced polarity .
Biological Activity
N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 198.31 g/mol. It features a piperidine ring substituted with a tetrahydrofuran moiety and a methyl group. The presence of these functional groups may influence its biological activity, making it a candidate for various pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves the alkylation of piperidine derivatives with tetrahydrofuran derivatives. A common method includes:
- Reagents : Piperidine, tetrahydrofuran-2-ylmethyl chloride.
- Conditions : Reaction in the presence of bases such as sodium hydride or potassium carbonate.
- Purification : Techniques like recrystallization or chromatography to achieve higher yields and purity.
This compound acts primarily as a ligand that interacts with specific molecular targets, including receptors and enzymes. This interaction can lead to modulation of enzymatic pathways, alteration in receptor signaling, and changes in cellular functions. The compound's unique structure allows it to fit into active sites of enzymes or bind to receptors effectively, resulting in various biological effects such as:
- Inhibition or activation of enzymatic pathways.
- Alteration in receptor signaling.
- Modulation of neurotransmitter systems.
Pharmacological Applications
Research indicates that this compound may have several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its efficacy against various pathogens.
- Anticancer Properties : The compound's ability to inhibit specific kinases could position it as a candidate for cancer therapeutics.
- Neuropharmacology : Some derivatives related to piperidine structures have shown promise in modulating neurotransmitter systems, potentially leading to antidepressant or analgesic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-Methylpiperidin-4-amine | Piperidine ring with a methyl group | Commonly used in various pharmacological studies |
| 1-(Tetrahydrofuran-3-yl)methylpiperidin | Similar structure but different tetrahydrofuran position | Explored for distinct biological activities |
| N-Ethyl-N-(tetrahydrofuran-2-ylmethyl)piperidin | Ethyl substitution on piperidine | May alter receptor interactions compared to methyl substitution |
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound:
- ACK1 Inhibition : In vitro studies demonstrated that compounds structurally similar to N-methyl-N-(tetrahydrofuran) derivatives can inhibit ACK1 kinase activity, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : Research on piperidine derivatives has indicated possible antidepressant effects through modulation of serotonin and norepinephrine pathways.
- Anticancer Studies : Investigations into the anticancer properties have shown that certain piperidine derivatives can inhibit cell growth in various cancer cell lines, indicating that N-methyl-N-(tetrahydrofuran) derivatives may exhibit similar activities .
Q & A
Q. What are the common synthetic routes for N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination or alkylation of a piperidin-4-amine precursor. For example:
- Reductive amination : Reacting 4-aminopiperidine with tetrahydrofurfuryl aldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
- Alkylation : Using tetrahydrofuran-2-ylmethyl halides with N-methylpiperidin-4-amine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF .
Key factors : Solvent choice (e.g., acetone vs. THF), temperature (room temperature vs. reflux), and stoichiometry of reagents critically impact yield. For instance, excess alkylating agent may lead to di-substitution byproducts, requiring purification via column chromatography .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- ¹H/¹³C NMR : The tetrahydrofuran moiety shows characteristic signals at δ 3.6–4.0 ppm (protons adjacent to oxygen) and 70–80 ppm (quaternary carbons). Piperidine ring protons appear as multiplet signals near δ 2.5–3.0 ppm .
- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₂H₂₂N₂O: 222.1732) confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound for opioid receptors?
Discrepancies may arise from:
- Receptor subtype selectivity : Differences in μ- vs. κ-opioid receptor assays (e.g., radioligand competition binding vs. functional cAMP assays) .
- Stereochemical variations : The tetrahydrofuran-2-ylmethyl group’s stereochemistry (R/S configuration) can alter binding. Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test individually .
Methodology : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of receptor residues to identify critical interactions .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the amine group with a labile protecting group (e.g., Boc) to enhance bioavailability, as seen in related 4-anilidopiperidine derivatives .
Validation : Assess metabolic stability using human liver microsomes (HLM) and compare half-life (t₁/₂) values before/after modification .
Q. How does the tetrahydrofuran-2-ylmethyl moiety influence the compound’s physicochemical properties?
- Lipophilicity : The oxygen atom in tetrahydrofuran increases polarity, reducing logP compared to purely alkyl-substituted analogs (e.g., logP = 1.8 vs. 2.5 for cyclohexyl derivatives) .
- Conformational rigidity : The fused ring system restricts rotational freedom, potentially enhancing binding selectivity. Use X-ray crystallography or DFT calculations to analyze preferred conformations .
Methodological Guidance
Q. How to analyze reaction byproducts during synthesis?
- LC-MS/MS : Detect trace impurities (e.g., over-alkylated products) with high sensitivity.
- Mechanistic studies : Perform kinetic experiments under varying pH and temperature to identify side reactions (e.g., elimination vs. substitution pathways) .
Q. What in vitro assays are suitable for evaluating cholinesterase inhibition?
- Ellman’s assay : Measure acetylcholinesterase (AChE) activity by tracking thiocholine production at 412 nm. Include donepezil as a positive control .
- IC₅₀ determination : Use a dose-response curve (0.1–100 μM) and nonlinear regression analysis to calculate inhibitory potency .
Data Interpretation Challenges
Q. How to address discrepancies between computational predictions and experimental binding data?
- Force field limitations : AMBER vs. CHARMM parameters may overestimate hydrophobic interactions. Validate with alchemical free energy calculations (e.g., FEP+) .
- Solvent effects : Include explicit water molecules in docking simulations to account for solvation/desolvation penalties .
Structural Analogs and SAR Studies
Q. What structural features correlate with improved blood-brain barrier (BBB) penetration?
- Reduced hydrogen bond donors : Replace the secondary amine with a tertiary group (e.g., N-methylation) to decrease polarity .
- Molecular weight < 450 Da : Derivatives with smaller substituents (e.g., methyl vs. benzyl) show higher BBB permeability in PAMPA-BBB assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
